molecular formula C7H16N2 B3025539 N,1-dimethylpiperidin-3-amine CAS No. 4606-66-0

N,1-dimethylpiperidin-3-amine

Cat. No. B3025539
CAS RN: 4606-66-0
M. Wt: 128.22 g/mol
InChI Key: KGECUXOREWNBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,1-dimethylpiperidin-3-amine” is a chemical compound with the molecular formula C7H16N2 . It is also known as “3-Dimethylaminopiperidine” and "3-(Dimethylamino)piperidine" . The compound is typically stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of “N,1-dimethylpiperidin-3-amine” based compounds has been reported in the literature . For instance, new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids have been synthesized and used as efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .


Molecular Structure Analysis

The InChI code for “N,1-dimethylpiperidin-3-amine” is 1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

“N,1-dimethylpiperidin-3-amine” based compounds have been used as catalysts in various chemical reactions . For example, they have been used in the Fischer indole synthesis and the formation of 1H-tetrazoles via click chemistry .


Physical And Chemical Properties Analysis

“N,1-dimethylpiperidin-3-amine” is a liquid at room temperature . It has a molecular weight of 128.22 . The compound is also known to have a high solubility .

Scientific Research Applications

Corrosion Inhibition

N-heterocyclic amines, including N,1-dimethylpiperidin-3-amine, have been studied for their properties as corrosion inhibitors. These compounds show effectiveness in suppressing both cathodic and anodic processes of iron corrosion, primarily through adsorption on the surface, following a Langmuir adsorption isotherm. This suggests potential applications in protecting metals from corrosion in various industrial contexts (Babić-Samardžija, Khaled, & Hackerman, 2005).

Biomedical Applications

In biomedical research, polymers synthesized via the addition of N,1-dimethylpiperidin-3-amine have shown potential. These polymers degrade hydrolytically in acidic and alkaline media, yielding various compounds. Initial assessments indicate these polymers and their degradation products are noncytotoxic, suggesting their use in biomedical applications, such as synthetic transfection vectors (Lynn & Langer, 2000).

Photogeneration of Polyimides

A novel application in materials science involves the use of N,1-dimethylpiperidin-3-amine derivatives as a photogenerator for polyimide precursors. This process involves isomerization of polyisoimide to polyimide under UV exposure, indicating potential uses in the development of photosensitive materials and resist technologies (Mochizuki, Teranishi, & Ueda, 1995).

Chemical Synthesis

N,1-dimethylpiperidin-3-amine is also relevant in chemical synthesis. It's used as an intermediate in various synthetic processes. For example, its derivatives are used in the stereoselective synthesis of pyrrolidines and piperidines, highlighting its role in creating structurally complex and diverse chemical entities (Boga, Manescalchi, & Savoia, 1994).

Safety And Hazards

“N,1-dimethylpiperidin-3-amine” is classified as a dangerous substance. It is harmful if swallowed or inhaled, and it causes skin and eye irritation . Safety precautions include avoiding dust formation, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N,1-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECUXOREWNBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethylpiperidin-3-amine

CAS RN

4606-66-0
Record name N,1-dimethylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,1-dimethylpiperidin-3-amine
Reactant of Route 2
N,1-dimethylpiperidin-3-amine
Reactant of Route 3
Reactant of Route 3
N,1-dimethylpiperidin-3-amine
Reactant of Route 4
Reactant of Route 4
N,1-dimethylpiperidin-3-amine
Reactant of Route 5
Reactant of Route 5
N,1-dimethylpiperidin-3-amine
Reactant of Route 6
Reactant of Route 6
N,1-dimethylpiperidin-3-amine

Citations

For This Compound
3
Citations
JO Oni, FA Akomaye, AAA Markson… - European Journal of …, 2020 - ejbio.org
Studies to exploit wild mushrooms as a source of biologically active compounds are gaining importance in the recent years. In that view, the present study was carried out to evaluate …
Number of citations: 18 ejbio.org
C Pissot Soldermann, O Simic, M Renatus… - Journal of medicinal …, 2020 - ACS Publications
MALT1 plays a central role in immune cell activation by transducing NF-κB signaling, and its proteolytic activity represents a key node for therapeutic intervention. Two cycles of scaffold …
Number of citations: 19 pubs.acs.org
B Liu, F Gao, H Zhao, S Yuan, X Peng, P Zhang… - European Journal of …, 2023 - Elsevier
Although traditional EGFR-TKIs have advanced the treatment landscape of NSCLC with sensitive driver mutations (del19 or L858R), some NSCLC patients with EGFR exon 20 insertion …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.